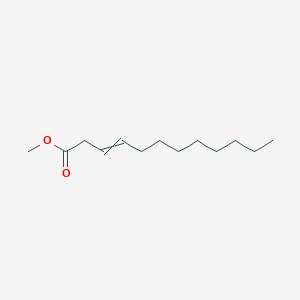

Methyl dodec-3-enoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

6208-90-8 |

|---|---|

Molecular Formula |

C13H24O2 |

Molecular Weight |

212.33 g/mol |

IUPAC Name |

methyl dodec-3-enoate |

InChI |

InChI=1S/C13H24O2/c1-3-4-5-6-7-8-9-10-11-12-13(14)15-2/h10-11H,3-9,12H2,1-2H3 |

InChI Key |

IRXUVGOJGGUKDA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC=CCC(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Physical Characteristics of Methyl Dodec-3-enoate

This technical guide provides a summary of the known physical characteristics of methyl dodec-3-enoate. Due to the limited availability of direct experimental data for this specific compound, this document also presents data for structurally similar fatty acid methyl esters (FAMEs) to offer a comparative context for researchers, scientists, and professionals in drug development. Furthermore, a generalized experimental workflow for the determination of the physical properties of FAMEs is outlined.

Quantitative Data Summary

Direct experimental values for all physical characteristics of this compound are not extensively documented in publicly available literature. The following table summarizes the available information and provides data for related compounds for comparative purposes.

| Physical Characteristic | This compound | Methyl Decanoate[1] | Methyl Dodec-11-enoate[2] | Methyl (3E)-3-nonenoate[3] |

| Molecular Formula | C₁₃H₂₄O₂ | C₁₁H₂₂O₂ | C₁₃H₂₄O₂ | C₁₀H₁₈O₂ |

| Molecular Weight | 212.33 g/mol | 186.29 g/mol | 212.33 g/mol | 170.25 g/mol |

| Physical Form | Pale yellow liquid[4] | Liquid | - | - |

| Boiling Point | 150-160 °C at 1.0-1.5 mmHg[4] | - | - | - |

| Density | - | 0.8730 g/cm³ at 20 °C/4 °C | - | - |

| Refractive Index | - | 1.4259 at 20 °C/D | - | - |

| Solubility | - | Soluble in carbon tetrachloride | - | - |

| LogP (Octanol/Water) | - | 4.41 | 4.7 | - |

Note: The provided data for methyl decanoate, methyl dodec-11-enoate, and methyl (3E)-3-nonenoate are for structurally related compounds and should be used for estimation and comparative purposes only.

Experimental Protocols

The determination of the physical characteristics of a fatty acid methyl ester like this compound involves a series of standard analytical procedures. The following outlines a general methodology.

1. Synthesis and Purification: this compound can be synthesized via the transesterification of the corresponding triglyceride or the esterification of dodec-3-enoic acid. A typical laboratory-scale synthesis involves reacting the parent fatty acid with methanol in the presence of an acid catalyst, such as sulfuric acid, followed by purification.[5] An alternative is the use of a base-catalyzed transesterification with methanolic KOH.[6] Purification is commonly achieved through distillation under reduced pressure to yield the pure ester.[4]

2. Determination of Physical Properties:

-

Boiling Point: The boiling point is determined by distillation at a specific pressure. For high-boiling point liquids like FAMEs, vacuum distillation is employed to prevent decomposition. The temperature at which the liquid actively boils and condenses is recorded as the boiling point at that pressure.

-

Density: The density can be measured using a pycnometer or a digital density meter. The mass of a known volume of the substance is determined at a controlled temperature, typically 20°C.

-

Refractive Index: A refractometer is used to measure the refractive index of the liquid. A drop of the sample is placed on the prism of the refractometer, and the refractive index is read at a specific temperature and wavelength of light (commonly the sodium D-line, 589 nm).[7]

-

Solubility: The solubility is determined by adding a small amount of the solute (this compound) to a known volume of a solvent (e.g., water, ethanol, chloroform) and observing the point at which no more solute dissolves. This can be quantified by various analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the identity and purity of the synthesized ester, GC-MS analysis is performed. The retention time in the gas chromatogram helps in identification, and the mass spectrum provides the molecular weight and fragmentation pattern, confirming the structure.

Logical Workflow for Physical Characterization

The following diagram illustrates a generalized workflow for the synthesis and physical characterization of a fatty acid methyl ester.

Caption: Generalized workflow for the synthesis and physical characterization of a Fatty Acid Methyl Ester (FAME).

References

- 1. Methyl Decanoate | C11H22O2 | CID 8050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl dodec-11-enoate | C13H24O2 | CID 543920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl (3E)-3-nonenoate | C10H18O2 | CID 5366844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. youtube.com [youtube.com]

- 6. Optimization of Polyphenol-Rich Extracts from Defatted Avocado Peel and Seed Residues Using Ultrasound-Assisted RSM: Antioxidant Potential and Valorization Prospects [mdpi.com]

- 7. researchgate.net [researchgate.net]

Spectroscopic Data of (E)-Methyl dodec-3-enoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for (E)-Methyl dodec-3-enoate. Due to the limited availability of experimentally-derived spectra for this specific compound, this guide presents predicted data based on the analysis of structurally similar compounds. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in the identification, characterization, and development of fatty acid methyl esters and related molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for (E)-Methyl dodec-3-enoate. These values are derived from established spectral databases and the analysis of homologous and isomeric compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.5-5.7 | m | 2H | H-3, H-4 |

| 3.67 | s | 3H | -OCH₃ |

| 3.10 | d | 2H | H-2 |

| ~2.0-2.2 | m | 2H | H-5 |

| ~1.2-1.4 | m | 12H | H-6 to H-11 |

| 0.88 | t | 3H | H-12 |

Predicted in CDCl₃ at 400 MHz

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~172 | C-1 (C=O) |

| ~125-135 | C-3, C-4 |

| 51.5 | -OCH₃ |

| ~35 | C-2 |

| ~32 | C-10 |

| ~29 | C-5 to C-9 |

| 22.7 | C-11 |

| 14.1 | C-12 |

Predicted in CDCl₃ at 100 MHz

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3010 | Medium | =C-H stretch |

| 2925, 2855 | Strong | C-H stretch (asymmetric and symmetric) |

| 1740 | Strong | C=O stretch (ester) |

| 1650 | Medium | C=C stretch (trans) |

| 1465 | Medium | C-H bend (CH₂) |

| 1375 | Medium | C-H bend (CH₃) |

| ~1170 | Strong | C-O stretch (ester) |

| 965 | Strong | =C-H bend (trans olefin) |

Predicted for a neat liquid film

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 212 | Moderate | [M]⁺ (Molecular Ion) |

| 181 | Moderate | [M - OCH₃]⁺ |

| 153 | Low | [M - COOCH₃]⁺ |

| 74 | High | McLafferty rearrangement fragment [CH₃OC(OH)=CH₂]⁺ |

| 55 | High | Alkyl chain fragments |

| 41 | High | Alkyl chain fragments |

Predicted for Electron Ionization (EI) at 70 eV

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of (E)-Methyl dodec-3-enoate.

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

Sample Preparation:

-

A sample of (E)-Methyl dodec-3-enoate (approximately 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is accurately weighed and dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is used.

-

Number of Scans: 16 to 64 scans are typically acquired to achieve a good signal-to-noise ratio.

-

Spectral Width: A spectral width of approximately 12 ppm is set.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is used.

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is employed.

-

Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.

-

Spectral Width: A spectral width of approximately 220 ppm is set.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is used.

Data Processing:

-

The acquired Free Induction Decays (FIDs) are Fourier transformed.

-

Phase and baseline corrections are applied to the resulting spectra.

-

The chemical shifts are referenced to the TMS signal at 0.00 ppm.

-

For ¹H NMR, the signals are integrated to determine the relative number of protons.

-

Coupling constants (J values) are measured from the splitting patterns in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in (E)-Methyl dodec-3-enoate.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

The ATR crystal is cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely.

-

A background spectrum of the empty ATR crystal is recorded.

-

A small drop of neat (E)-Methyl dodec-3-enoate is placed directly onto the ATR crystal.

Data Acquisition:

-

Spectral Range: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

-

Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Data Processing:

-

The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

The positions of the major absorption bands are identified and reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of (E)-Methyl dodec-3-enoate.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, coupled with a Gas Chromatograph (GC) for sample introduction.

Sample Preparation:

-

A dilute solution of (E)-Methyl dodec-3-enoate is prepared in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.

GC-MS Analysis:

-

GC Column: A non-polar capillary column (e.g., DB-5ms) is typically used.

-

Injection Volume: 1 µL of the sample solution is injected into the GC.

-

Inlet Temperature: The injector temperature is set to approximately 250 °C.

-

Oven Program: A temperature gradient is programmed to ensure good separation of any potential impurities. A typical program might start at 50 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: The mass spectrometer is set to scan a mass-to-charge (m/z) range of approximately 40-400 amu.

Data Processing:

-

The total ion chromatogram (TIC) is examined to identify the peak corresponding to (E)-Methyl dodec-3-enoate.

-

The mass spectrum associated with this peak is extracted.

-

The molecular ion peak is identified, and the fragmentation pattern is analyzed to propose the structures of the major fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like (E)-Methyl dodec-3-enoate.

An In-depth Technical Guide to the Natural Occurrence of Dodec-3-enoic Acid and its Methyl Ester Derivative

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known natural occurrence of dodec-3-enoic acid, with a focus on its identification in insect species. While the direct natural occurrence of methyl dodec-3-enoate has not been prominently reported in scientific literature, the presence of its parent carboxylic acid is a strong indicator of its potential biological relevance. The methyl ester is a common derivative for analytical purposes. This document details the isolation, identification, and potential biological significance of dodec-3-enoic acid, along with relevant experimental protocols and biosynthetic pathways.

Natural Occurrence

The most definitive evidence for the natural occurrence of dodec-3-enoic acid comes from the insect order Thysanoptera (thrips). Specifically, (Z)-3-dodecenoic acid has been identified as the major component in the full-body extracts of two species of Australian Acacia gall-inducing thrips: Kladothrips nicolsoni and Kladothrips rugosus.[1][2] This discovery is significant as it was the first report of this compound in thrips.[1]

In a study investigating the chemical semiochemicals of these solitary thrips species, whole-body extracts revealed the presence of (Z)-3-dodecenoic acid as the primary constituent.[1][2] Bioassays conducted with synthesized (Z)-3-dodecenoic acid and its (E)-isomer on second-instar larvae of K. nicolsoni suggested a repellent effect at the tested concentrations, indicating a potential role as an alarm pheromone.[1][2]

While the primary focus of the study was on the free fatty acid, it is common practice in the analysis of fatty acids to convert them to their more volatile methyl esters for gas chromatography-mass spectrometry (GC-MS) analysis. Therefore, this compound is the likely derivative that would be observed in an analytical laboratory setting when studying these insects.

Quantitative Data

The following table summarizes the quantitative findings from the analysis of full-body extracts of the Acacia gall-inducing thrips.

| Compound | Species | Quantity | Analytical Method | Reference |

| (Z)-3-Dodecenoic Acid | Kladothrips nicolsoni | Major Component | GC-MS | [1][2] |

| (Z)-3-Dodecenoic Acid | Kladothrips rugosus | Major Component | GC-MS | [1][2] |

Note: The original publication identifies the compound as the "main component" but does not provide specific quantitative values in terms of concentration or percentage of the total extract.

Experimental Protocols

Extraction of Dodec-3-enoic Acid from Thrips

This protocol is based on the methodology for extracting semiochemicals from whole bodies of thrips.[1]

Materials:

-

Adult thrips (Kladothrips nicolsoni or K. rugosus)

-

n-Hexane (analytical grade)

-

Glass vials with PTFE-lined caps

-

Microsyringe

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Collect a known number of adult thrips (e.g., 10-20 individuals) and place them in a clean glass vial.

-

Add a precise volume of n-hexane to the vial to completely submerge the insects (e.g., 100 µL).

-

Allow the extraction to proceed for a specified period (e.g., 1 hour) at room temperature.

-

Carefully remove the insects from the vial, leaving the hexane extract.

-

The n-hexane extract containing the fatty acids can be directly analyzed by GC-MS or subjected to derivatization to form methyl esters.

Derivatization to this compound for GC-MS Analysis

Fatty acids are often converted to their corresponding fatty acid methyl esters (FAMEs) to increase their volatility for GC-MS analysis.

Materials:

-

Hexane extract containing dodec-3-enoic acid

-

Methanolic solution of an acid catalyst (e.g., 2% H₂SO₄ in methanol) or a base catalyst (e.g., 0.5 M sodium methoxide in methanol)

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Heating block or water bath

-

Vortex mixer

Procedure (Acid-Catalyzed Esterification):

-

To the hexane extract, add an equal volume of the methanolic sulfuric acid solution.

-

Securely cap the vial and heat the mixture at a controlled temperature (e.g., 60°C) for 1-2 hours with occasional vortexing.

-

After cooling to room temperature, add an equal volume of saturated sodium chloride solution and vortex thoroughly.

-

Allow the layers to separate. The upper hexane layer contains the FAMEs.

-

Carefully transfer the upper hexane layer to a clean vial.

-

Dry the hexane layer over anhydrous sodium sulfate.

-

The resulting solution containing this compound is ready for GC-MS analysis.

GC-MS Analysis for Identification and Quantification

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer detector.

-

A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent) is suitable for FAME analysis.

Typical GC-MS Parameters:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) at a rate of 10°C/min.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-400.

Identification:

-

The identification of this compound is based on the retention time and the mass spectrum.

-

The mass spectrum should be compared with a reference standard or a library database (e.g., NIST). The fragmentation pattern of the methyl ester will be characteristic.

Biosynthesis of Monounsaturated Fatty Acids

The biosynthesis of monounsaturated fatty acids, such as dodec-3-enoic acid, is a fundamental process in many organisms. It typically starts with a saturated fatty acid precursor, which is then desaturated by a specific enzyme.

The general pathway for the synthesis of a monounsaturated fatty acid involves the following key steps:

-

De novo synthesis of saturated fatty acids: Acetyl-CoA is the primary building block for the synthesis of saturated fatty acids like lauric acid (dodecanoic acid) through the action of fatty acid synthase (FAS).[3][4]

-

Acyl-CoA formation: The saturated fatty acid is activated to its acyl-CoA derivative.

-

Desaturation: A fatty acyl-CoA desaturase introduces a double bond at a specific position in the carbon chain.[3][4] This step requires molecular oxygen and a reducing agent like NADH or NADPH.

Logical Workflow for Isolation and Identification

The following diagram illustrates the logical workflow from sample collection to the identification of this compound.

Conclusion

While the direct isolation of this compound from a natural source remains to be explicitly documented, the confirmed presence of its parent fatty acid, (Z)-3-dodecenoic acid, in Kladothrips species provides a strong foundation for its study. The protocols and pathways outlined in this guide offer a comprehensive framework for researchers to investigate the occurrence, biosynthesis, and biological function of this and related fatty acids. The potential role of dodec-3-enoic acid as a semiochemical in insects highlights an interesting area for further research in chemical ecology and its applications in pest management and drug discovery.

References

The Uncharted Presence of Methyl Dodec-3-enoate in the Insect World: A Review of Current Knowledge

A comprehensive review of existing scientific literature reveals a notable absence of documented evidence for the discovery or identification of methyl dodec-3-enoate within the class Insecta. While the study of insect chemical communication is a robust and ever-expanding field, with numerous esters and other volatile organic compounds identified as crucial mediators of insect behavior, this compound has not been reported as a component of any insect pheromone blend, defensive secretion, or kairomonal cue.

This in-depth technical guide sought to consolidate all available information regarding the discovery of this compound in insects, targeting researchers, scientists, and drug development professionals. However, extensive searches of scientific databases and literature have yielded no specific instances of this compound's isolation or characterization from any insect species.

While the core requirements of this guide included the presentation of quantitative data, detailed experimental protocols, and visualizations of signaling pathways related to this compound in insects, the foundational prerequisite – its confirmed discovery – remains unmet.

Methodological Approaches to Insect Volatile Analysis

The identification of novel compounds in insects, such as the hypothetical discovery of this compound, would typically involve a series of well-established analytical techniques. The general workflow for such a discovery is outlined below.

Experimental Workflow: Identification of Novel Insect Volatiles

Figure 1. A generalized experimental workflow for the identification and characterization of novel volatile compounds from insects.

The Landscape of Known Insect Esters

The absence of this compound in the literature does not diminish the significance of other methyl esters in insect chemical ecology. Numerous structurally similar compounds play vital roles in insect communication. For instance, methyl salicylate is a well-known herbivore-induced plant volatile that attracts natural enemies of the herbivore. Various other methyl esters of fatty acids have been identified as components of aggregation and sex pheromones in a wide range of insect orders, including Coleoptera, Lepidoptera, and Hymenoptera.

Future Directions

The possibility of this compound's existence in an as-yet-unstudied insect species cannot be entirely dismissed. The vast biodiversity of insects suggests that countless novel chemical compounds await discovery. Future research employing advanced analytical instrumentation with higher sensitivity and resolution may yet reveal its presence. Should this compound be identified, the experimental framework outlined above would provide a robust pathway for its confirmation and functional characterization.

The Biological Significance of Unsaturated Methyl Esters: A Technical Guide for Researchers

An in-depth exploration of the multifaceted roles of unsaturated methyl esters in cellular signaling, disease pathology, and therapeutic development.

Introduction

Unsaturated methyl esters, commonly known as fatty acid methyl esters (FAMEs), are carboxylic acid esters derived from unsaturated fatty acids. While often associated with the production of biodiesel, these molecules possess a diverse and significant range of biological activities that are of increasing interest to researchers, scientists, and drug development professionals. In their endogenous state, they act as metabolic intermediates and signaling molecules. When administered exogenously, they can exhibit potent pharmacological effects, including anti-inflammatory, anti-cancer, and antioxidant properties. This technical guide provides a comprehensive overview of the biological significance of unsaturated methyl esters, with a focus on their mechanisms of action, experimental evaluation, and potential therapeutic applications.

Core Biological Functions and Significance

Unsaturated methyl esters are integral to a variety of physiological and pathological processes. Their biological significance can be broadly categorized into several key areas:

-

Cellular Signaling: Unsaturated fatty acids, the precursors to their corresponding methyl esters, are known to modulate key signaling pathways. For instance, they can act as ligands for G-protein coupled receptors like GPR120, initiating downstream signaling cascades that influence inflammation and metabolism. Furthermore, they can modulate the activity of transcription factors such as NF-κB, a central regulator of the inflammatory response. The esterification to methyl esters can alter their lipophilicity and cellular uptake, potentially modulating their signaling efficacy.

-

Precursors to Bioactive Lipids: Unsaturated methyl esters can be hydrolyzed by cellular esterases to release the parent unsaturated fatty acids. These fatty acids are crucial precursors for the synthesis of a wide array of potent bioactive lipids, most notably the eicosanoids (prostaglandins, leukotrienes, thromboxanes) and docosanoids (resolvins, protectins, maresins). These lipid mediators are pivotal in regulating inflammation, immune responses, and tissue homeostasis.

-

Modulation of Membrane Fluidity: The incorporation of unsaturated fatty acids into cell membranes increases membrane fluidity, which is crucial for the proper function of membrane-bound proteins, including receptors and enzymes.[1][2] While the direct role of methyl esters in this process is less defined, their ability to deliver unsaturated fatty acids to cells can indirectly influence membrane characteristics.

-

Role in Disease and Therapeutic Potential: The anti-inflammatory and immunomodulatory properties of unsaturated methyl esters and their parent fatty acids have positioned them as potential therapeutic agents for a range of inflammatory diseases.[3] Their ability to induce apoptosis and inhibit cell proliferation in cancer cells is also an active area of research.[4][5]

Quantitative Data on Biological Activities

The biological activities of unsaturated methyl esters are often quantified by determining their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in various in vitro assays. While specific data for individual, purified unsaturated methyl esters can be limited in publicly available literature, the following table summarizes representative quantitative data for related compounds and extracts containing FAMEs to provide a comparative context.

| Compound/Extract | Assay | Cell Line | Endpoint | IC50/EC50 Value | Citation |

| Sabal causiarum Seed Oil FAMEs | DPPH Assay | - | Antioxidant Activity | 0.19 ± 0.31 mg/mL | [6] |

| Chalcone 12 | MTT Assay | MCF-7 | Cytotoxicity | 4.19 ± 1.04 µM | [7] |

| Chalcone 13 | MTT Assay | MCF-7 | Cytotoxicity | 3.30 ± 0.92 µM | [7] |

| Chalcone 12 | MTT Assay | MDA-MB-231 | Cytotoxicity | 6.12 ± 0.84 µM | [7] |

| Chalcone 13 | MTT Assay | MDA-MB-231 | Cytotoxicity | 18.10 ± 1.65 µM | [7] |

| Parmentiera edulis Hexane Extract | MTT Assay | MDA-MB-231 | Cytotoxicity | 94.63 ± 1.63 µg/mL | [8] |

Key Signaling Pathways

Unsaturated methyl esters and their parent fatty acids exert their biological effects through the modulation of complex intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate two key pathways implicated in their activity.

References

An In-depth Technical Guide to Methyl Dodec-3-enoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl dodec-3-enoate, a long-chain unsaturated fatty acid methyl ester. Due to the limited direct commercial availability and dedicated research on this specific isomer, this document focuses on its synthesis from the corresponding carboxylic acid, (E)-3-dodecenoic acid, and provides predicted characterization data based on analogous compounds. Furthermore, it explores the potential biological significance and applications by examining the activities of related dodecenoic acid isomers, offering valuable insights for researchers in drug discovery and development.

Chemical Identification and Properties

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C13H24O2 |

| Molecular Weight | 212.33 g/mol |

| Appearance | Colorless to pale yellow liquid (predicted) |

| Boiling Point | ~250-260 °C (estimated) |

| Solubility | Soluble in organic solvents (e.g., ethanol, diethyl ether, chloroform); Insoluble in water |

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the esterification of its corresponding carboxylic acid, (E)-3-dodecenoic acid. Several standard esterification protocols can be employed.

Fischer-Speier Esterification

This classic acid-catalyzed esterification is a widely used method.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (E)-3-dodecenoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq), which also serves as the solvent.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (typically 0.05-0.1 eq).

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the acid catalyst with a saturated solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the product with a non-polar organic solvent such as diethyl ether or hexane.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

dot

Caption: Workflow for Fischer-Speier Esterification.

Analytical Characterization (Predicted)

The following table summarizes the predicted spectroscopic data for this compound, which is essential for its identification and characterization. These predictions are based on the known spectral data of similar unsaturated fatty acid methyl esters.

Table 2: Predicted Spectroscopic Data for (E)-Methyl dodec-3-enoate

| Technique | Predicted Chemical Shifts / m/z values |

| ¹H NMR (CDCl₃) | δ 5.5-5.7 (m, 2H, -CH=CH-), 3.67 (s, 3H, -OCH₃), 3.0 (d, 2H, -CH₂-C=O), 2.0-2.2 (m, 2H, =CH-CH₂-), 1.2-1.4 (m, 12H, -(CH₂)₆-), 0.88 (t, 3H, -CH₃) |

| ¹³C NMR (CDCl₃) | δ 174.0 (C=O), 130-135 (-CH=CH-), 51.5 (-OCH₃), 35-40 (-CH₂-C=O), 31.9, 29.5, 29.3, 29.2, 29.1, 28.9, 22.7 (-(CH₂)n-), 14.1 (-CH₃) |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 212. Characteristic fragments: m/z 181 ([M-OCH₃]⁺), 153, 111, 97, 83, 69, 55. |

Potential Biological Activity and Signaling Pathways

While direct studies on this compound are scarce, research on various dodecenoic acid isomers provides valuable insights into their potential biological roles, which may be relevant to the ester form.

Dodecenoic acids are known to be involved in various biological processes, including cell signaling and antimicrobial activity. For instance, certain isomers have been shown to modulate inflammatory pathways and exhibit antibacterial effects. It is plausible that this compound, as a derivative, could serve as a prodrug or exhibit similar bioactivities.

One potential area of interest is the interaction of fatty acids with peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that play crucial roles in lipid metabolism and inflammation.

dot

Caption: Potential PPAR signaling pathway modulation.

Applications in Drug Development

The structural features of this compound make it an interesting candidate for further investigation in drug development for several reasons:

-

Antimicrobial Research: Long-chain unsaturated fatty acids and their esters are known for their antimicrobial properties. This compound could be explored as a potential lead for developing new antibacterial or antifungal agents.

-

Metabolic Disorders: Given the role of similar fatty acids in lipid metabolism, this compound could be investigated for its effects on metabolic pathways related to diseases such as diabetes and dyslipidemia.

-

Inflammation and Immunology: The potential interaction with signaling pathways like PPARs suggests that it could have applications in modulating inflammatory responses.

Conclusion

This compound, while not extensively studied, represents a molecule of interest for chemical and biological research. This guide provides a foundational understanding of its synthesis, predicted analytical characteristics, and potential biological relevance. The detailed experimental protocol for its synthesis from (E)-3-dodecenoic acid offers a practical starting point for researchers to produce this compound for further investigation. The exploration of potential signaling pathway interactions and applications in drug development is intended to stimulate further research into the therapeutic potential of this and related long-chain unsaturated fatty acid esters.

A Methodological Framework for Investigating the Putative Pheromonal Role of Methyl dodec-3-enoate

Whitepaper | October 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The identification and characterization of novel pheromones are critical for advancing our understanding of chemical ecology and developing species-specific pest management strategies. This technical guide outlines a comprehensive methodological framework for investigating the putative role of a specific compound, Methyl dodec-3-enoate, as an insect pheromone. While there is currently no direct evidence in the scientific literature to support such a role, this document serves as a roadmap for its systematic evaluation. The protocols and approaches detailed herein are widely applicable to the study of other novel semiochemicals. We provide an overview of standard experimental procedures, from initial electrophysiological screening to behavioral validation, and present a generalized model of the underlying biochemical signaling pathways.

Introduction to Pheromone Discovery

Pheromones are chemical signals that mediate communication between individuals of the same species, eliciting specific behavioral or physiological responses.[1][2] They are classified based on the responses they trigger, such as aggregation, alarm, or sex attraction.[1] The discovery of new pheromones often begins with the chemical analysis of insect-derived volatiles or secretions, followed by a rigorous process of bioassay-guided fractionation to identify the active compound(s).

While various methyl esters of fatty acids are known to function as pheromones or kairomones in insects, the specific compound this compound has not been identified as a pheromone in existing literature. Structurally related compounds, such as methyl (2E,4E,6Z)-2,4,6-decatrienoate, have been identified as a pheromone synergist for the brown marmorated stink bug, Halyomorpha halys. This suggests that esters of medium-chain fatty acids are plausible candidates for semiochemical activity. Therefore, a systematic investigation into the potential pheromonal activity of this compound is a scientifically valid endeavor.

Experimental Workflow for Pheromone Identification

The process of identifying and characterizing a new pheromone follows a logical progression from demonstrating a physiological response to proving a behavioral effect. A typical workflow is illustrated below.

Data Presentation: Hypothetical Quantitative Data

To illustrate the types of data generated during such an investigation, the following tables present hypothetical quantitative results for this compound, assuming it is a pheromone for a model insect species.

Table 1: Electroantennography (EAG) Responses

This table summarizes the mean antennal depolarization in response to puffs of this compound and control compounds.

| Compound | Concentration (µg/µL) | Mean EAG Response (-mV) ± SEM |

| This compound | 1 | 0.8 ± 0.1 |

| 10 | 1.5 ± 0.2 | |

| 100 | 2.8 ± 0.3 | |

| (Z)-3-Hexenol (Positive Control) | 10 | 2.5 ± 0.2 |

| Hexane (Solvent Control) | - | 0.1 ± 0.05 |

Table 2: Single Sensillum Recording (SSR) Responses

This table shows the firing rate of individual olfactory sensory neurons (OSNs) housed in specific sensilla types.

| Sensillum Type | Compound (10 µg) | Spike Frequency (spikes/s) ± SEM |

| Trichoid A | This compound | 55 ± 5 |

| Hexane | 2 ± 1 | |

| Basiconic B | This compound | 5 ± 2 |

| Hexane | 3 ± 1 |

Table 3: Olfactometer Behavioral Assay

This table presents the preference index of insects in a two-choice olfactometer, where a positive value indicates attraction.

| Treatment Arm | Control Arm | N | Preference Index ± SEM | p-value |

| This compound (10 µg) | Hexane | 50 | 0.62 ± 0.08 | < 0.001 |

| (Z)-3-Hexenol (10 µg) | Hexane | 50 | 0.58 ± 0.09 | < 0.001 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are standard protocols for the key experiments outlined in the workflow.

Electroantennography (EAG)

EAG is used to measure the overall electrical response of the antenna to a volatile stimulus.[3][4]

-

Insect Preparation: An adult insect is immobilized, often by chilling. The head is excised and mounted onto an electrode holder using conductive gel.[3][5]

-

Electrode Placement: A glass capillary reference electrode filled with saline solution is inserted into the back of the head. The recording electrode is placed in contact with the distal tip of the antenna.[3]

-

Stimulus Delivery: A continuous stream of humidified, charcoal-filtered air is passed over the antenna. A defined volume of the test compound, pipetted onto filter paper inside a Pasteur pipette, is puffed into the airstream for a short duration (e.g., 0.5 seconds).

-

Data Acquisition: The voltage difference between the electrodes is amplified, digitized, and recorded. The peak amplitude of the negative deflection is measured as the response.[3]

Single Sensillum Recording (SSR)

SSR allows for the measurement of action potentials from individual olfactory sensory neurons, providing much finer detail than EAG.[6][7]

-

Insect Preparation: The insect is immobilized in a plastic pipette tip or with wax, exposing the antenna. The antenna is stabilized on a glass slide.

-

Electrode Placement: A reference electrode (e.g., a tungsten wire) is inserted into the insect's eye or head capsule. The recording electrode, a sharpened tungsten wire, is carefully maneuvered to make contact with the base of a single sensillum.[8]

-

Stimulus Delivery: Similar to EAG, a controlled puff of the odorant is delivered into a continuous airstream flowing over the antenna.

-

Data Analysis: The number of action potentials (spikes) in the first second following stimulation is counted and compared to the pre-stimulus firing rate.

Olfactometer Bioassay

Olfactometers are used to assess the behavioral response (attraction or repulsion) of an insect to a chemical cue.[9]

-

Apparatus: A Y-tube or multi-arm olfactometer is used. Purified, humidified air flows through each arm towards the base where the insect is released.

-

Procedure: The test compound (e.g., this compound dissolved in a solvent and applied to filter paper) is placed in the airflow of one arm, and a solvent control is placed in the other.

-

Observation: An individual insect is released at the base of the olfactometer and is given a set amount of time (e.g., 5-10 minutes) to choose an arm. Its first choice and the time spent in each arm are recorded.

-

Data Analysis: A preference index is calculated, and statistical tests (e.g., Chi-squared or binomial test) are used to determine if the choice is significantly different from random.

Pheromone Signaling Pathway

The perception of a pheromone like this compound would be initiated by its binding to an Odorant Receptor (OR) on the surface of an olfactory sensory neuron. This event triggers a signal transduction cascade, leading to the generation of an electrical signal.

In this canonical pathway, the binding of the pheromone to a specific OR, which is complexed with a highly conserved co-receptor (Orco), leads to the activation of a G-protein.[10] This, in turn, gates an ion channel, causing an influx of cations and depolarization of the neuronal membrane. If this depolarization reaches a threshold, it triggers an action potential that is transmitted to the brain, where the information is processed, leading to a behavioral response.[10]

Conclusion

While the role of this compound as a pheromone is currently putative, the methodologies outlined in this guide provide a clear and robust framework for its investigation. Through a combination of electrophysiology, behavioral assays, and molecular techniques, researchers can systematically determine its biological activity. The successful identification of this compound as a pheromone would not only contribute to our fundamental knowledge of insect chemical communication but could also pave the way for the development of novel, environmentally benign pest management tools.

References

- 1. mdpi.com [mdpi.com]

- 2. Insect pheromones - Wikipedia [en.wikipedia.org]

- 3. 2.11. Electroantennography (EAG) [bio-protocol.org]

- 4. Electroantennography (EAG) - Georg-August-Universität Göttingen [uni-goettingen.de]

- 5. A Step-by-Step Guide to Mosquito Electroantennography [jove.com]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals [frontiersin.org]

A Technical Guide to the Preliminary Bioactivity Screening of C12 Esters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary bioactivity screening of C12 esters, a class of compounds demonstrating significant potential across various therapeutic areas. C12 esters, derived from lauric acid (dodecanoic acid), are being investigated for their antimicrobial, cytotoxic, antioxidant, and anti-inflammatory properties. This document outlines detailed experimental protocols for key bioassays, presents quantitative bioactivity data in structured tables for comparative analysis, and visualizes essential workflows and relationships to support research and development efforts in this promising field.

Overview of Bioactivity Screening

Preliminary bioactivity screening is a critical first step in the drug discovery pipeline. It involves a battery of standardized in vitro assays designed to identify compounds with desired biological activities. For C12 esters, this screening typically focuses on four primary areas: antimicrobial, cytotoxic (anti-cancer), antioxidant, and anti-inflammatory effects. The goal is to efficiently identify "hit" compounds that warrant further, more detailed investigation.

A generalized workflow for this process begins with a library of synthesized or isolated C12 esters. These compounds undergo primary screening using high-throughput assays. Active compounds are then subjected to more rigorous secondary screening to confirm their activity and determine dose-response relationships, ultimately leading to the identification of lead compounds for further development.

Key Bioactivity Assays and Data

The selection of appropriate assays is fundamental to a successful screening campaign. The diagram below illustrates the relationship between the major types of bioactivity and the common assays used to evaluate C12 esters.

Antimicrobial Activity

C12 esters, particularly derivatives of lauric acid, are known for their ability to disrupt bacterial cell membranes. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 1: Antimicrobial Activity of Selected C12 Esters

| Compound | Target Microorganism | MIC (mM) | Reference(s) |

|---|---|---|---|

| Monolaurin | Listeria monocytogenes | 0.1 | [1] |

| Monolaurin | Staphylococcus aureus | 0.2 - 0.4 | [1] |

| Sucrose Monolaurate | Listeria monocytogenes | 0.4 | [1] |

| Sucrose Monolaurate | Staphylococcus aureus | 0.2 - 0.4 | [1] |

| Erythorbyl Laurate | Listeria monocytogenes | 0.6 | [1] |

| Erythorbyl Laurate | Staphylococcus aureus | 0.2 - 0.4 | [1] |

| Methyl Laurate | L. monocytogenes / S. aureus | No Inhibition | [1] |

| Isoamyl Laurate | L. monocytogenes / S. aureus | No Inhibition |[1] |

Cytotoxic Activity

The evaluation of cytotoxicity is crucial for identifying potential anti-cancer agents. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. The half-maximal inhibitory concentration (IC50) value represents the concentration of a compound that is required for 50% inhibition of cell growth.

Table 2: Cytotoxic Activity of Selected C12 Esters

| Compound | Cell Line | IC50 | Reference(s) |

|---|---|---|---|

| Lauric Acid | HepG2 (Human Liver Cancer) | 56.46 µg/mL |

| Monolaurin | MCF-7 (Human Breast Cancer) | 80 µg/mL | |

Antioxidant Activity

Antioxidant screening assays measure a compound's ability to neutralize free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are common methods. While specific IC50 values for many simple C12 esters are not widely reported in comparative studies, certain derivatives show significant potential.

Table 3: Antioxidant Activity of Selected C12 Ester Derivatives

| Compound | Assay | IC50 | Reference(s) |

|---|---|---|---|

| Dodecyl Gallate | Multiple Assays | Potent Activity |

| Data for other C12 esters is currently limited in publicly available literature. | | | |

Note: Dodecyl gallate (the C12 ester of gallic acid) is a well-established antioxidant. Its activity is primarily attributed to the gallate moiety, but the dodecyl chain enhances its lipid solubility.

Anti-inflammatory Activity

Anti-inflammatory activity is often assessed by measuring the inhibition of inflammatory mediators like nitric oxide (NO) or enzymes like cyclooxygenase (COX). For example, in LPS-stimulated macrophage cell lines (e.g., RAW 264.7), a reduction in NO production indicates potential anti-inflammatory effects.

Table 4: Anti-inflammatory Activity of Selected C12 Esters

| Compound | Assay | IC50 | Reference(s) |

|---|

| Quantitative data for specific C12 esters is currently limited. | | | |

Note: The anti-inflammatory screening of simple C12 esters is an emerging area of research, and comprehensive, publicly available datasets for IC50 values are not yet established.

Detailed Experimental Protocols

Antimicrobial Screening: Broth Microdilution Assay (MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism in a liquid medium.

-

Inoculum Preparation: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Dilution: The C12 ester is serially diluted in a 96-well microtiter plate using the broth medium to achieve a range of concentrations. A solvent control and a growth control (no compound) are included.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Result Interpretation: The MIC is determined as the lowest concentration of the C12 ester at which no visible growth (turbidity) of the microorganism is observed.

Cytotoxicity Screening: MTT Assay

This assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells to form a purple formazan product.

-

Cell Seeding: Adherent cancer cells (e.g., HeLa, MCF-7, A549) are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the C12 ester dissolved in a suitable solvent (e.g., DMSO) and diluted in cell culture medium. Control wells receive only the vehicle.

-

Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Cell viability is calculated as a percentage relative to the control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

Antioxidant Screening: DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing its purple color to fade.

-

Reagent Preparation: A solution of DPPH in methanol (e.g., 0.1 mM) is prepared.

-

Reaction Mixture: In a 96-well plate, various concentrations of the C12 ester (dissolved in methanol) are mixed with the DPPH solution. A control containing only methanol and DPPH is included.

-

Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

-

Absorbance Reading: The absorbance is measured at approximately 517 nm.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

IC50 Determination: The IC50 value (the concentration of the ester that scavenges 50% of the DPPH radicals) is determined from a plot of % inhibition versus concentration.

Anti-inflammatory Screening: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in cells, typically macrophage-like cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).

-

Cell Culture: RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere.

-

Treatment: Cells are pre-treated with various concentrations of the C12 ester for 1-2 hours.

-

Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and co-incubated with the C12 ester for 24 hours.

-

Nitrite Measurement: The production of NO is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

-

Griess Reaction: An aliquot of the supernatant is mixed with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid), which forms a colored azo product.

-

Absorbance Reading: The absorbance is measured at approximately 540 nm.

-

Data Analysis: A standard curve using sodium nitrite is generated to determine the nitrite concentration. The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

Conclusion

The preliminary bioactivity screening of C12 esters reveals a class of molecules with diverse and promising biological activities. Notably, certain laurate esters exhibit significant antimicrobial effects against Gram-positive bacteria and cytotoxic effects against human cancer cell lines. While quantitative data on their antioxidant and anti-inflammatory properties are still emerging, the established protocols outlined in this guide provide a robust framework for their systematic evaluation. The continued application of these screening methodologies is essential for unlocking the full therapeutic potential of C12 esters and identifying lead candidates for the development of new pharmaceuticals.

References

Olfactory Response to Unsaturated Fatty Acid Methyl Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of the olfactory response to unsaturated fatty acid methyl esters. While specific research on the isomers of Methyl dodec-3-enoate is not extensively available in current literature, this document synthesizes the established principles of olfactory perception, experimental methodologies, and signal transduction pathways relevant to this class of compounds. By examining data and protocols for structurally related molecules, this guide offers a foundational framework for researchers and professionals in drug development and sensory science to design and interpret studies on novel unsaturated esters. The content includes a summary of quantitative sensory data for analogous compounds, detailed experimental protocols for sensory and electrophysiological analysis, and visualizations of the underlying biological and experimental workflows.

Introduction: The Olfactory Landscape of Unsaturated Fatty Acid Esters

Unsaturated fatty acid methyl esters are a diverse class of volatile organic compounds that contribute significantly to the aroma profiles of various natural products, including fruits, flowers, and fermented goods. The human and insect olfactory systems can perceive subtle differences in the chemical structure of these esters, such as the position and geometry (cis/trans) of the double bond, leading to distinct odor perceptions. These perceptual differences are rooted in the specific interactions between the odorant molecules and olfactory receptors. Understanding the structure-activity relationships, the underlying neural pathways, and the methodologies to probe these interactions is crucial for applications ranging from flavor and fragrance creation to the development of novel insect attractants or repellents and potential therapeutic agents targeting the olfactory system.

While a detailed olfactory characterization of this compound isomers is not presently available in the scientific literature, the principles governing the perception of other unsaturated fatty acid esters provide a robust predictive framework.

Quantitative Olfactory Data for Unsaturated Fatty Acid Esters

Quantitative data on the odor thresholds and characteristics of various unsaturated fatty acid methyl esters provide valuable insights into how structural variations influence olfactory perception. The following table summarizes representative data for C12 and other relevant unsaturated esters, illustrating the impact of double bond position and geometry on odor detection.

| Compound | Isomer | Odor Threshold (ppb in water) | Odor Descriptor(s) |

| Methyl (Z)-dodec-4-enoate | cis | 0.8 | Waxy, fatty, slightly fruity |

| Methyl (E)-dodec-4-enoate | trans | 1.2 | Green, metallic, slightly fatty |

| Methyl (Z)-dodec-5-enoate | cis | 0.5 | Fruity, pear-like, fatty |

| Methyl (E)-dodec-5-enoate | trans | 0.9 | Green, slightly waxy |

| Methyl (Z)-dec-4-enoate | cis | 0.1 | Strong fruity, apple-like |

| Methyl (E)-dec-4-enoate | trans | 0.4 | Green, fatty |

Note: The data presented are representative values compiled from various sources and are intended for comparative purposes. Actual thresholds may vary depending on the experimental methodology and purity of the compounds.

Experimental Protocols for Olfactory Analysis

The characterization of olfactory responses to compounds like this compound isomers requires a combination of sensory and instrumental techniques. Below are detailed methodologies for key experiments.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[1][2] This allows for the identification of odor-active compounds in a complex mixture.

Objective: To identify the retention times and odor characteristics of individual isomers of this compound.

Materials:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS) and an olfactory detection port (ODP).[1]

-

Fused silica capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

High-purity helium as carrier gas.

-

Synthesized and purified isomers of this compound.

-

Solvent (e.g., dichloromethane, HPLC grade).

-

Trained sensory panelists.

Procedure:

-

Sample Preparation: Prepare dilute solutions (e.g., 10-100 ppm) of each this compound isomer in the chosen solvent.

-

GC-MS/O Analysis:

-

Inject 1 µL of the sample into the GC.

-

The GC effluent is split between the MS detector and the ODP.

-

GC Conditions (Example):

-

Inlet temperature: 250°C.

-

Oven program: Start at 40°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

-

Carrier gas flow: 1.0 mL/min (constant flow).

-

-

ODP Conditions:

-

Transfer line temperature: 250°C.

-

Humidified air is mixed with the effluent at the ODP to prevent nasal dehydration.

-

-

-

Data Collection:

-

A trained panelist sniffs the effluent at the ODP and records the time, duration, and a descriptor for each detected odor.

-

Simultaneously, the MS records the mass spectrum of the eluting compounds.

-

-

Data Analysis: Correlate the sensory data (retention time and odor descriptor) with the mass spectrometry data to identify the odor-active compounds.

Experimental Workflow for GC-O Analysis

Caption: Workflow for Gas Chromatography-Olfactometry.

Electroantennography (EAG)

EAG is an electrophysiological technique used to measure the summed electrical response of the olfactory sensory neurons on an insect's antenna to a volatile stimulus.[3] It is a valuable tool for screening compounds that are biologically active for a particular insect species.

Objective: To determine if isomers of this compound elicit an olfactory response in a target insect species.

Materials:

-

Live insects (e.g., moths, beetles).

-

EAG system (micromanipulators, electrodes, amplifier, data acquisition system).

-

Tungsten or silver wire electrodes.

-

Conductive gel.

-

Odor delivery system (e.g., puff delivery with a stimulus controller).

-

Purified isomers of this compound.

-

Solvent (e.g., paraffin oil).

-

Control stimulus (e.g., solvent blank).

Procedure:

-

Insect Preparation:

-

Immobilize the insect (e.g., in a pipette tip or on wax).

-

Excise an antenna at the base.

-

Mount the antenna between the recording and reference electrodes using conductive gel.

-

-

Odor Stimulus Preparation: Prepare serial dilutions of each isomer in the solvent. Apply a known volume (e.g., 10 µL) onto a piece of filter paper and insert it into a Pasteur pipette.

-

Stimulation and Recording:

-

Deliver a continuous stream of purified, humidified air over the antenna.

-

Deliver a puff of air (e.g., 0.5 s) from the stimulus pipette through the main airline.

-

Record the resulting depolarization of the antenna (the EAG response).

-

Present stimuli in a randomized order, with sufficient time between puffs to allow the antenna to recover. Include solvent blanks as controls.

-

-

Data Analysis: Measure the amplitude of the EAG response (in millivolts) for each stimulus. Normalize the responses to a standard compound or the solvent control.

Generalized EAG Experimental Setup

Caption: Schematic of an Electroantennography setup.

Olfactory Signaling Pathways

The perception of an odorant like this compound begins with its interaction with an olfactory receptor and culminates in a signal being sent to the brain. The fundamental mechanisms differ between mammals and insects.

Mammalian Olfactory Signal Transduction

In mammals, olfactory signal transduction is a G-protein coupled receptor (GPCR) mediated cascade.[4]

-

Binding: An odorant molecule binds to a specific Olfactory Receptor (OR) on the cilia of an Olfactory Sensory Neuron (OSN).

-

G-protein Activation: This binding activates a specific G-protein, Golf.

-

Second Messenger Production: Activated Golf stimulates adenylyl cyclase III, which converts ATP to cyclic AMP (cAMP).

-

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels, allowing an influx of Na+ and Ca2+ ions.

-

Depolarization: The influx of positive ions depolarizes the OSN membrane.

-

Signal Amplification: The increase in intracellular Ca2+ opens Ca2+-activated Cl- channels, leading to an efflux of Cl- and further depolarization.

-

Action Potential: If the depolarization reaches the threshold, an action potential is generated and transmitted along the axon to the olfactory bulb of the brain.

Mammalian Olfactory Signaling Pathway

References

- 1. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gentechscientific.com [gentechscientific.com]

- 3. ockenfels-syntech.com [ockenfels-syntech.com]

- 4. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methyl dodec-3-enoate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Data

Methyl dodec-3-enoate is an unsaturated fatty acid methyl ester. Its structure consists of a 12-carbon chain (dodec) with a double bond located at the third carbon position, esterified with a methyl group. The presence of the double bond means it has two fewer hydrogen atoms than its saturated counterpart, methyl dodecanoate.

The key quantitative data for this compound is summarized in the table below. These values are consistent for all isomers of methyl dodecenoate, such as methyl dodec-11-enoate and methyl dodec-9-enoate, as they share the same atomic composition.

| Property | Value | Citation |

| Molecular Formula | C₁₃H₂₄O₂ | [1][2] |

| Molecular Weight | 212.33 g/mol | [1][2] |

| Exact Mass | 212.177630004 Da | [1] |

Logical Relationship of Isomers

The relationship between this compound and its isomers is based on the position of the double bond within the twelve-carbon chain. This structural difference, known as positional isomerism, does not alter the overall atomic count, and therefore, the molecular formula and molecular weight remain constant across these isomers.

As illustrated, all positional isomers of methyl dodecenoate share the identical molecular formula.

References

Whitepaper: In-Silico Modeling of Methyl Dodec-3-enoate Receptor Binding

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive framework for investigating the binding of methyl dodec-3-enoate, a fatty acid ester with potential significance as a semiochemical, to its putative receptors using in-silico modeling techniques. Given the frequent role of such molecules in insect olfaction, this document focuses on a hypothetical insect Odorant Receptor (OR) as the target. We present detailed protocols for key computational experiments, including homology modeling, molecular docking, and molecular dynamics (MD) simulations. Furthermore, this guide outlines the interpretation of binding data and visualizes a potential downstream signaling cascade. The methodologies described herein offer a robust, cost-effective approach to characterizing ligand-receptor interactions, generating testable hypotheses, and guiding future experimental validation.

Introduction to this compound and In-Silico Analysis

This compound is a C13 fatty acid methyl ester. Molecules of this class are frequently identified as components of insect pheromones and other semiochemicals, playing critical roles in behaviors such as mating and host selection.[1] The initial step in the perception of these chemical cues involves their binding to specific proteins, such as Pheromone-Binding Proteins (PBPs) in the sensillar lymph and subsequent activation of Odorant Receptors (ORs) on the dendritic membrane of olfactory receptor neurons.[1][2]

Due to challenges in the experimental expression and purification of insect ORs, direct structural elucidation is often impractical.[3] Computational, or in-silico, modeling provides a powerful alternative for predicting and analyzing these molecular interactions.[3] This guide details a complete workflow for modeling the binding of this compound to a putative insect OR, from initial receptor model generation to the dynamic simulation of the receptor-ligand complex.

Computational Workflow Overview

The in-silico investigation of ligand-receptor binding follows a structured, multi-step process. This workflow begins with the preparation of both the ligand and the receptor, proceeds to predict their binding orientation and affinity, and concludes with a dynamic simulation to assess the stability of the interaction over time.

Experimental Protocols

Protocol 1: Receptor Homology Modeling

Since experimentally determined structures for most insect ORs are unavailable, a 3D model must be generated based on its amino acid sequence.[3]

Methodology:

-

Template Identification: Obtain the amino acid sequence of the target OR. Use this sequence as a query for a BLASTp search against the Protein Data Bank (PDB) to find suitable template structures (e.g., solved structures of related GPCRs or other insect ORs). Select a template with the highest sequence identity and resolution.

-

Sequence Alignment: Perform a sequence alignment between the target OR and the selected template using a tool like Clustal Omega.

-

Model Building: Submit the sequence alignment and template structure to a homology modeling server like SWISS-MODEL or use local software such as Modeller. These tools will generate a 3D coordinate model of the target protein.

-

Model Validation: Assess the quality of the generated model using tools like a Ramachandran plot (PROCHECK) and verify 3D (Verify3D) to ensure stereochemical quality and structural correctness. Refine loops or problematic regions if necessary.

Protocol 2: Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[4]

Methodology:

-

Ligand Preparation:

-

Obtain the 2D structure of this compound (e.g., from PubChem).

-

Convert the 2D structure to a 3D structure using a program like Open Babel.

-

Perform energy minimization using a suitable force field (e.g., MMFF94).

-

Save the structure in a .pdbqt format for use with AutoDock Vina, which adds Gasteiger charges and defines rotatable bonds.[5]

-

-

Receptor Preparation:

-

Load the validated receptor model into a molecular modeling program like AutoDockTools.[6]

-

Remove any water molecules and co-factors not relevant to the binding study.[4]

-

Add polar hydrogens to the protein structure.

-

Compute Gasteiger charges for the receptor atoms.

-

Save the prepared receptor in .pdbqt format.[6]

-

-

Grid Box Definition:

-

Identify the putative binding site. This can be inferred from the binding site of the template structure or predicted using binding site identification software.

-

Define the coordinates and dimensions of a grid box that encompasses this entire binding site. A typical size might be 25 x 25 x 25 Å centered on the site.[4]

-

-

Docking Execution:

-

Run the docking simulation using AutoDock Vina. The command typically specifies the receptor, ligand, grid box configuration, and output file name.[4]

-

vina --receptor protein.pdbqt --ligand ligand.pdbqt --center_x [X] --center_y [Y] --center_z [Z] --size_x 25 --size_y 25 --size_z 25 --out output.pdbqt

-

-

Results Analysis:

-

Analyze the output file, which contains multiple binding poses ranked by their binding affinity scores (in kcal/mol). Lower, more negative scores indicate stronger predicted binding.[4]

-

Visualize the top-ranked pose in complex with the receptor using software like PyMOL or UCSF Chimera to identify key interacting residues.[6]

-

Protocol 3: Molecular Dynamics (MD) Simulation

MD simulations are used to study the physical movements of atoms and molecules over time, providing insights into the stability and dynamics of the receptor-ligand complex.[7]

Methodology (using GROMACS):

-

System Preparation:

-

Solvation:

-

Ionization:

-

Add ions (e.g., Na+ or Cl-) to the system to neutralize its overall charge and mimic physiological ionic strength.[7]

-

-

Energy Minimization:

-

Perform energy minimization to relax the system and remove any steric clashes or inappropriate geometry.[9]

-

-

Equilibration:

-

Conduct a two-phase equilibration process. First, under an NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature. Second, under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the pressure and density.

-

-

Production MD:

-

Run the production simulation for a desired length of time (e.g., 100 nanoseconds). Trajectories (atomic coordinates over time) are saved at regular intervals.

-

-

Analysis:

-

Analyze the trajectory to calculate metrics like Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and hydrogen bond analysis to detail the persistence of specific interactions.

-

Data Presentation and Interpretation

Quantitative data from in-silico experiments should be summarized for clarity and comparison.

Table 1: Molecular Docking Results This table summarizes the predicted binding affinities for the top poses of this compound.

| Binding Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) |

| 1 | -7.8 | 0.00 |

| 2 | -7.5 | 1.32 |

| 3 | -7.2 | 1.89 |

Table 2: Analysis of Key Binding Interactions (Pose 1) This table details the specific amino acid residues in the receptor that form significant interactions with the ligand in its most favorable predicted pose.

| Interacting Residue | Interaction Type | Distance (Å) |

| TYR 120 | Hydrogen Bond | 2.9 |

| PHE 254 | Pi-Alkyl | 4.5 |

| LEU 115 | Hydrophobic | 3.8 |

| ILE 118 | Hydrophobic | 4.1 |

| SER 250 | Hydrogen Bond | 3.1 |

Hypothesized Downstream Signaling Pathway

Insect odorant receptors typically form a complex with a co-receptor (Orco). Upon odorant binding, this complex is believed to function as a ligand-gated ion channel and can also activate a G-protein signaling cascade.[2] The canonical pathway involves a stimulatory G-protein (Gαs) that activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[11][12]

This increase in cAMP can directly gate cyclic nucleotide-gated ion channels, leading to an influx of cations and depolarization of the neuron.[12] This electrical signal is then transmitted to higher olfactory centers in the brain, such as the olfactory bulb.[13]

Conclusion

The in-silico methodologies detailed in this guide provide a robust and efficient pipeline for characterizing the binding of this compound to its putative olfactory receptors. By combining homology modeling, molecular docking, and molecular dynamics simulations, researchers can generate high-resolution insights into binding mechanisms, affinities, and complex stability. These computational predictions are invaluable for designing targeted mutagenesis studies, guiding the development of novel pest control agents, and deepening our fundamental understanding of chemical ecology.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Computational Model of the Insect Pheromone Transduction Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Computational investigation of aphid odorant receptor structure and binding function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

A Technical Review of Dodecenoic Acid Methyl Esters: Synthesis, Properties, and Biological Significance

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Dodecenoic acid methyl esters, a group of unsaturated fatty acid methyl esters (FAMEs), are emerging as molecules of significant interest across various scientific disciplines, including organic synthesis, analytical chemistry, and microbiology. Their presence in natural sources and their role in biological signaling pathways underscore their potential for applications in drug development and biotechnology. This technical guide provides a comprehensive literature review of dodecenoic acid methyl esters, focusing on their synthesis, physicochemical properties, analytical determination, and biological activities, with a particular emphasis on their role in bacterial quorum sensing.

Physicochemical Properties of Dodecenoic Acid Methyl Ester Isomers

The physicochemical properties of dodecenoic acid methyl esters vary depending on the position and geometry of the double bond. A summary of key properties for some common isomers is presented in Table 1. This data is crucial for their purification, identification, and handling in a laboratory setting.

| Property | Isomer | Value | Source |

| Molecular Formula | All isomers | C13H24O2 | [1] |

| Molecular Weight | All isomers | 212.33 g/mol | [1] |

| Boiling Point | 9-dodecenoic acid methyl ester | Not available | |

| Density | 9-dodecenoic acid methyl ester | Not available | |

| Kovats Retention Index | (E)-10-dodecenoic acid, 9,12-dioxo, methyl ester | 1963 (DB-5 column) | [2] |

Table 1: Physicochemical Properties of Dodecenoic Acid Methyl Esters. This table summarizes key physical and chemical data for various isomers of dodecenoic acid methyl ester.

Synthesis of Dodecenoic Acid Methyl Esters

The synthesis of specific isomers of dodecenoic acid methyl esters is essential for studying their biological functions and developing potential applications. A common method for the synthesis of (E)-9-Dodecenoic acid methyl ester is through the ethenolysis of a mixture of E- and Z-isomers of methyl 9-dodecenoate.[3]

Experimental Protocol: Synthesis of (E)-9-Dodecenoic Acid Methyl Ester[3]

Materials:

-

Mixture of E- and Z-isomers of methyl 9-dodecenoate

-

Catalyst stock solution (e.g., Grubbs catalyst)

-

Ethylene gas

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Silica gel

Procedure:

-

Add the catalyst stock solution to the mixture of E/Z-isomers of methyl 9-dodecenoate.

-

Pressurize the reaction vessel with 10 bar of ethylene gas.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Release the ethylene pressure and add methanol to the reaction mixture.

-

Take an aliquot of the mixture and load it onto a silica gel column.

-

Elute the components with dichloromethane.

-

Analyze the eluate by gas chromatography to determine the yield and stereoisomeric purity of (E)-9-Dodecenoic acid methyl ester.